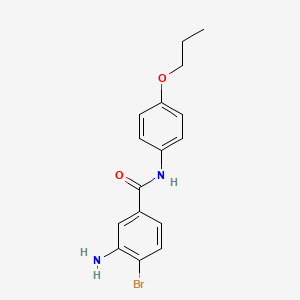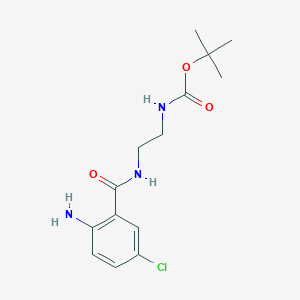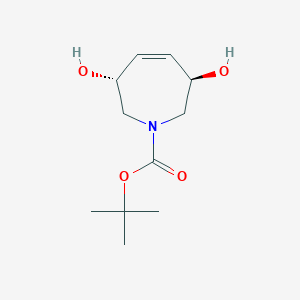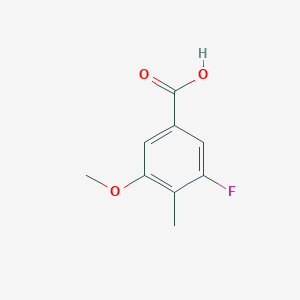
((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine is an organic compound that features a tetrahydropyran ring attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine typically involves the reaction of tetrahydropyran derivatives with hydrazine. One common method involves the reduction of tetrahydro-2H-pyran-3-carboxaldehyde with hydrazine hydrate under mild conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-yl)hydrazine: Similar structure but with the hydrazine moiety attached at a different position.
Tetrahydro-4H-pyran-3-yl)methyl)hydrazine: Another isomer with a different arrangement of the pyran ring and hydrazine group.
Uniqueness
((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
oxan-3-ylmethylhydrazine |
InChI |
InChI=1S/C6H14N2O/c7-8-4-6-2-1-3-9-5-6/h6,8H,1-5,7H2 |
InChI Key |
MIGWIVLAYMYFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12993633.png)

![4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B12993650.png)

![Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12993665.png)


![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)


